molecular formula C24H19N3O2 B1192975 JS-5

JS-5

Cat. No. B1192975
M. Wt: 381.435
InChI Key: ZAPLJRUMVFHDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JS-5 is a novel hNPR1 antagonist, inhibiting receptor activity through a noncompetitive mechanism.

Scientific Research Applications

Scientific Research Applications of "JS"

  • 5G Network Enhancements : The paper by Jungnickel et al. (2014) discusses advanced techniques for improving spectral efficiency and coverage in 5G networks. They propose a combination of small cells, coordinated multipoint, and massive MIMO to enhance performance (Jungnickel et al., 2014).

  • Fusion Experiment Data Storage : Zhang et al. (2016) describe J-TEXTDB, a data storage system for big data in fusion research. This system aims to optimize read-write speed and overall data system structure (Zhang et al., 2016).

  • Statistical Data Analysis Software : Jones and Sall (2011) discuss JMP, a statistical software environment that facilitates data exploration and experiment design, providing analytical tools for various research purposes (Jones & Sall, 2011).

  • Malware Detection in JavaScript : Sohan and Basalamah (2020) provide an overview of JavaScript Malware Detection (JSMD) research, focusing on the performance of machine learning-based detection models (Sohan & Basalamah, 2020).

  • Power Transformer Parameter Estimation : Youssef et al. (2021) propose the application of the Jellyfish search optimizer algorithm (JS) for estimating parameters of single-phase transformers, demonstrating its accuracy and efficiency (Youssef et al., 2021).

  • Web-based Data Management for Scientific Research : Patiny and Borel (2013) introduce ChemCalc, a web service for chemical calculations, showcasing the integration of mass spectrometry and molecular formula determination in scientific research (Patiny & Borel, 2013).

  • Automation in DNA Assembly Design : Hillson et al. (2012) report on j5, a web-based software tool that automates the design of scar-less multipart DNA assembly protocols, enhancing efficiency in biotechnological research (Hillson et al., 2012).

  • Optimization Algorithm Inspired by Jellyfish Behavior : Chou and Truong (2021) develop an artificial Jellyfish Search (JS) optimizer, a metaheuristic algorithm inspired by jellyfish behavior, demonstrating its application in solving complex optimization problems (Chou & Truong, 2021).

properties

Product Name

JS-5

Molecular Formula

C24H19N3O2

Molecular Weight

381.435

IUPAC Name

3,5-Dimethyl-4-(6-(2-phenoxyphenyl)imidazo[1,5-a]pyridin-8-yl)isoxazole

InChI

InChI=1S/C24H19N3O2/c1-16-24(17(2)29-26-16)21-12-18(14-27-15-25-13-22(21)27)20-10-6-7-11-23(20)28-19-8-4-3-5-9-19/h3-15H,1-2H3

InChI Key

ZAPLJRUMVFHDCW-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(C3=CC=CC=C3OC4=CC=CC=C4)=CN5C2=CN=C5)C(C)=NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JS-5;  JS 5;  JS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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